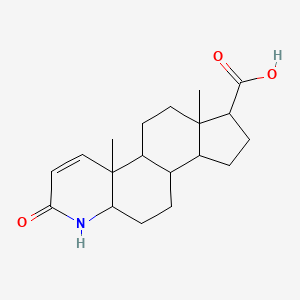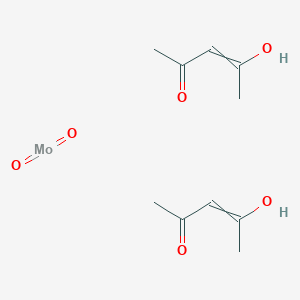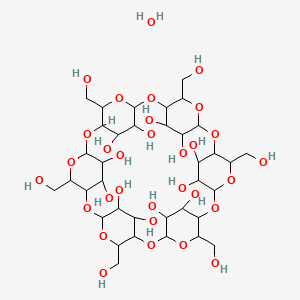![molecular formula C26H27Cl2FN6O3 B12507724 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)
6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ensartinib is a second-generation anaplastic lymphoma kinase inhibitor that has shown significant promise in the treatment of non-small cell lung cancer. It is a potent and selective inhibitor that targets anaplastic lymphoma kinase and its various mutations, making it a valuable therapeutic option for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ensartinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of coupling reactions, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under inert atmosphere conditions .
Industrial Production Methods: Industrial production of ensartinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels required for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ensartinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and deactivation in the body.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide under mild conditions.
Major Products Formed: The major products formed from these reactions include various metabolites that are either pharmacologically active or inactive. These metabolites are often characterized using techniques like liquid chromatography-mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Ensartinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, ensartinib serves as a model compound for studying the mechanisms of anaplastic lymphoma kinase inhibition and the development of new inhibitors with improved efficacy and safety profiles .
Biology: In biological research, ensartinib is used to study the role of anaplastic lymphoma kinase in cellular signaling pathways and its implications in cancer biology. It helps in understanding the molecular mechanisms underlying anaplastic lymphoma kinase-positive cancers .
Medicine: In medicine, ensartinib is primarily used in clinical trials and therapeutic applications for treating non-small cell lung cancer. It has shown promising results in improving progression-free survival and overall survival rates in patients with anaplastic lymphoma kinase-positive non-small cell lung cancer .
Industry: In the pharmaceutical industry, ensartinib is used as a lead compound for developing new anaplastic lymphoma kinase inhibitors. Its synthesis and production methods are continuously optimized to enhance yield and reduce production costs .
Wirkmechanismus
Ensartinib exerts its effects by selectively inhibiting the anaplastic lymphoma kinase tyrosine kinase receptor. It binds to the ATP-binding site of the receptor, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Molecular Targets and Pathways: The primary molecular target of ensartinib is the anaplastic lymphoma kinase receptor. It also exhibits activity against other kinases, such as the Abelson murine leukemia, met proto-oncogene, receptor tyrosine kinase, and v-ros UR2 sarcoma virus oncogene homolog 1. These interactions contribute to its broad-spectrum anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Crizotinib: First-generation anaplastic lymphoma kinase inhibitor with broader kinase inhibition profile.
Alectinib: Second-generation inhibitor with high central nervous system penetration.
Brigatinib: Second-generation inhibitor with activity against multiple anaplastic lymphoma kinase mutations.
Ceritinib: Second-generation inhibitor with a distinct safety profile.
Lorlatinib: Third-generation inhibitor with high potency and central nervous system activity.
Ensartinib’s unique properties and broad-spectrum activity make it a valuable addition to the arsenal of anaplastic lymphoma kinase inhibitors, offering new hope for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer.
Eigenschaften
Molekularformel |
C26H27Cl2FN6O3 |
|---|---|
Molekulargewicht |
561.4 g/mol |
IUPAC-Name |
6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36) |
InChI-Schlüssel |
GLYMPHUVMRFTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)




![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)

![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)

